2-(benzylsulfonyl)-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloropyrimidine-4-carboxamide
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Overview
Description
N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylic acid with butylsulfanyl-1,3,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield corresponding amines or thiols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: It is explored for its potential use in the development of new materials with unique properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, resulting in cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Triazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry and agriculture.
Indoles: These compounds also have a heterocyclic structure and are known for their biological activities.
Uniqueness
N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and heterocyclic rings, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C18H18ClN5O3S3 |
---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-5-chloropyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H18ClN5O3S3/c1-2-3-9-28-18-24-23-16(29-18)22-15(25)14-13(19)10-20-17(21-14)30(26,27)11-12-7-5-4-6-8-12/h4-8,10H,2-3,9,11H2,1H3,(H,22,23,25) |
InChI Key |
DECMKMQNPGQVGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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